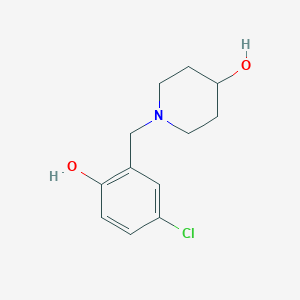
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol
Descripción general
Descripción
“1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols against 20 test microorganisms was studied .Aplicaciones Científicas De Investigación
Pharmacological Significance
Piperidine derivatives, including 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol, are present in more than twenty classes of pharmaceuticals. They are crucial in drug design due to their significant role in the pharmaceutical industry. The compound’s structure allows for intra- and intermolecular reactions leading to various derivatives, which are essential for synthesizing biologically active molecules used in medications .
Anticancer Applications
The piperidine nucleus is a common feature in many anticancer agents. Derivatives of piperidine have been utilized in the development of drugs targeting various cancer types. The structural flexibility of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol makes it a potential candidate for creating novel anticancer compounds through synthetic modifications .
Neuroprotective Properties
Compounds with a piperidine moiety, such as 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol, have shown promise in neuroprotection. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s by inhibiting or modulating pathways that lead to neuronal damage .
Antimicrobial and Antifungal Effects
Piperidine derivatives are known for their antimicrobial and antifungal properties. The structural elements of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol can be optimized to enhance these effects, making it valuable for developing new antimicrobial and antifungal agents .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol could be used to synthesize new pain-relief medications that act on specific biological targets to reduce pain and inflammation .
Cardiovascular Applications
Piperidine compounds have been explored for their cardiovascular effects. 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol may contribute to the development of drugs that manage hypertension and other cardiovascular conditions by affecting vascular smooth muscle tone and heart rate .
Antiviral and Antimalarial Potential
Research has indicated that piperidine derivatives can be effective against viral and malarial infections. The chemical structure of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol provides a framework for creating compounds that could inhibit the life cycle of various pathogens .
Antioxidant Activity
Natural piperidine alkaloids exhibit potent antioxidant properties. As a synthetic derivative, 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol might also display antioxidant capabilities, which could be harnessed in therapeutic applications to combat oxidative stress-related diseases .
Mecanismo De Acción
While the mechanism of action of “1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol” is not explicitly mentioned in the available literature, piperidine derivatives are known to exhibit a wide variety of biological activities . For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFCPYRIIYFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1488315.png)
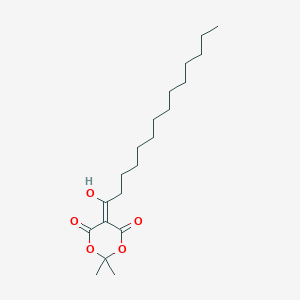
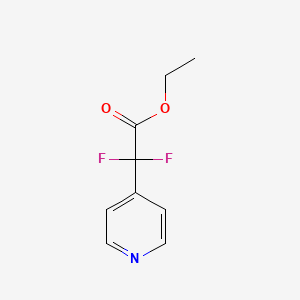
![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)


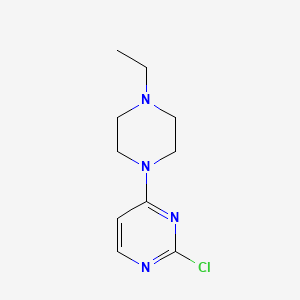
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

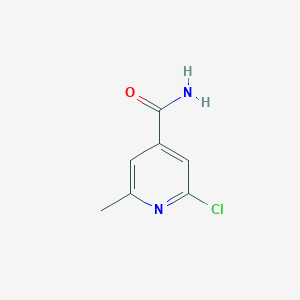
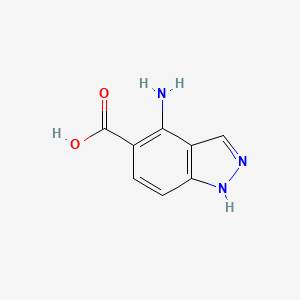
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)